molecular formula C9H5BrF3N B15205526 2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile

2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile

Cat. No.: B15205526
M. Wt: 264.04 g/mol
InChI Key: JWNFNOYBBJHCBM-UHFFFAOYSA-N
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Description

2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile typically involves the bromination of 3-(trifluoromethyl)phenylacetonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the purification of the compound is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents such as dimethyl sulfoxide or tetrahydrofuran.

    Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Major Products Formed

    Substitution: Formation of 2-[3-(Substituted)-5-(trifluoromethyl)phenyl]acetonitrile derivatives.

    Reduction: Formation of 2-[3-Bromo-5-(trifluoromethyl)phenyl]ethylamine.

    Oxidation: Formation of 2-[3-Bromo-5-(trifluoromethyl)phenyl]acetic acid or corresponding phenols.

Scientific Research Applications

2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)phenol
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 3,5-Bis(trifluoromethyl)phenylacetonitrile

Uniqueness

2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile is unique due to the combination of the bromine and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and physical properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds that may lack one of these functional groups.

Properties

Molecular Formula

C9H5BrF3N

Molecular Weight

264.04 g/mol

IUPAC Name

2-[3-bromo-5-(trifluoromethyl)phenyl]acetonitrile

InChI

InChI=1S/C9H5BrF3N/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5H,1H2

InChI Key

JWNFNOYBBJHCBM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)CC#N

Origin of Product

United States

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